molecular formula C17H25IOSi B12551465 Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl- CAS No. 168132-21-6

Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-

Cat. No.: B12551465
CAS No.: 168132-21-6
M. Wt: 400.4 g/mol
InChI Key: OGWJUQJIBKFLLZ-UHFFFAOYSA-N
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Description

Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl- is a specialized organosilicon compound with the molecular formula C17H25IOSi . This compound is characterized by the presence of an iodine atom, a methoxy group, and a hexynyl chain attached to a trimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl- typically involves the coupling of an iodinated aromatic compound with a hexynylsilane derivative. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps like purification through column chromatography and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted silanes, deiodinated compounds, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the trimethylsilane moiety play crucial roles in its reactivity. The compound can act as a Lewis acid catalyst and a reducing agent in many organic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl- is unique due to the presence of both an iodine atom and a hexynyl chain, which confer distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

168132-21-6

Molecular Formula

C17H25IOSi

Molecular Weight

400.4 g/mol

IUPAC Name

6-(2-iodo-5-methoxy-4-methylphenyl)hex-2-ynyl-trimethylsilane

InChI

InChI=1S/C17H25IOSi/c1-14-12-16(18)15(13-17(14)19-2)10-8-6-7-9-11-20(3,4)5/h12-13H,6,8,10-11H2,1-5H3

InChI Key

OGWJUQJIBKFLLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)CCCC#CC[Si](C)(C)C)I

Origin of Product

United States

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